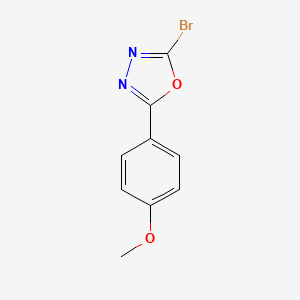

1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,3,4-Oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Synthesis Analysis

A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Molecular Structure Analysis

The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .Chemical Reactions Analysis

1,3,4-Oxadiazole scaffolds selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .Physical And Chemical Properties Analysis

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .Aplicaciones Científicas De Investigación

Medicine

1,3,4-Oxadiazoles, including the 2-bromo-5-(4-methoxyphenyl)- variant, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play a key role in the fight against diseases affecting plants .

Synthesis Techniques

New methods of obtaining complex structures containing oxadiazole rings are being sought . For example, the synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles proposed by Zabiulla et al. is based on the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines .

Materials Science

1,3,4-Oxadiazole structures have become promising scaffolds for materials science applications . They are used in OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

Biological Activity Research

Research is ongoing to discover new molecules with potential biological effects not yet described in the literature . This includes the study of 1,3,4-oxadiazole derivatives exhibiting biological activity .

Drug Discovery

The 1,3,4-oxadiazole moiety is incorporated in the molecules of several medicines, like fenadiazole, zibotentan, and tiodazosin . The outstanding biological activity of the 1,3,4-oxadiazoles is covered in several reviews .

Mecanismo De Acción

Target of Action

The 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- compound is known to interact with various enzymes and proteins that contribute to cell proliferation . These targets include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

The compound interacts with its targets, modulating their activity and resulting in changes at the molecular level . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis, leading to cell cycle arrest . Similarly, by inhibiting HDAC, it can alter gene expression patterns, potentially inducing apoptosis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting thymidylate synthase, it impacts the folate pathway, disrupting DNA synthesis and repair . Its inhibition of HDAC alters the acetylation status of histones, affecting chromatin structure and gene expression . Furthermore, by inhibiting topoisomerase II, it interferes with DNA topology and replication .

Pharmacokinetics

It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, potentially impacting its metabolism .

Result of Action

The compound’s action at the molecular level leads to cellular effects such as cell cycle arrest and apoptosis . By disrupting DNA synthesis and altering gene expression, it can inhibit cell proliferation and induce cell death . These effects contribute to its potential antitumor activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism and excretion .

Direcciones Futuras

The development of novel 1,3,4-oxadiazole-based drugs is ongoing, with structural modifications being important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds . Future research will likely continue to explore the potential of 1,3,4-oxadiazole and its derivatives in various applications, particularly in cancer treatment .

Propiedades

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGMQKKFGHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)

![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)